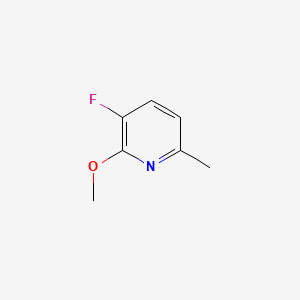

3-Fluoro-2-methoxy-6-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-methoxy-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-5-3-4-6(8)7(9-5)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQMWRIPXIPMAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647480 | |

| Record name | 3-Fluoro-2-methoxy-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375368-80-2 | |

| Record name | 3-Fluoro-2-methoxy-6-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375368-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-methoxy-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Fluoro-2-methoxy-6-methylpyridine

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 3-Fluoro-2-methoxy-6-methylpyridine. The information is curated for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical Characteristics

3-Fluoro-2-methoxy-6-methylpyridine, with the CAS number 375368-80-2, is a substituted pyridine derivative.[1][2] Its fundamental physical data are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Source |

| Molecular Formula | C₇H₈FNO | [1] |

| Molecular Weight | 141.14 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [3] |

| Melting Point | Approx. -20 °C | [3] |

| Boiling Point | 190-195 °C | [3] |

| Density | Approx. 0.98 g/cm³ | [3] |

| Purity | 97% | [1][2] |

This compound is noted to be stable under standard room temperature and pressure conditions.[3] However, it poses a risk of combustion and explosion when exposed to open flames, high temperatures, or strong oxidizing agents.[3] Its liquid state at room temperature is a consequence of its relatively low melting point.[3] The density, being slightly less than water, is a critical parameter in liquid-liquid separation processes.[3]

Experimental Protocols

-

Melting Point: Determined using a calibrated melting point apparatus, where a small sample is heated at a controlled rate until the transition from solid to liquid is observed.

-

Boiling Point: Measured using distillation techniques under controlled pressure. The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded as the boiling point.

-

Density: Typically measured using a pycnometer or a digital density meter, which provides a precise measurement of mass per unit volume at a specific temperature.

-

Purity: Assessed using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), which separate the compound from any impurities to determine its relative concentration.

Signaling Pathways and Experimental Workflows

Currently, there is no publicly available information detailing the involvement of 3-Fluoro-2-methoxy-6-methylpyridine in specific biological signaling pathways or established experimental workflows. As a substituted pyridine, it holds potential as a building block in the synthesis of more complex, biologically active molecules.[4][5] The introduction of fluorine and methoxy groups can influence the electronic and steric properties, which in turn may affect the compound's interaction with biological targets.[5][6] Further research is required to elucidate its specific biological functions and establish its role in any signaling cascades.

Due to the lack of information on its involvement in signaling pathways or defined experimental workflows, no diagrams can be provided at this time.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. 3-Fluoro-2-methoxy-6-methylpyridine, 97%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 3. 3-Fluoro-2-methoxy-6-methylpyridine: Properties, Applications, Safety Data & Supplier Information China [pipzine-chem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

3-Fluoro-2-methoxy-6-methylpyridine chemical structure and CAS number 375368-80-2

CAS Number: 375368-80-2

This technical guide provides a comprehensive overview of 3-Fluoro-2-methoxy-6-methylpyridine, a fluorinated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical structure, physicochemical properties, a plausible synthetic route, and its potential applications in medicinal chemistry and agrochemicals.

Chemical Structure and Properties

3-Fluoro-2-methoxy-6-methylpyridine is a substituted pyridine ring with a fluorine atom at the 3-position, a methoxy group at the 2-position, and a methyl group at the 6-position.

Chemical Structure:

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 375368-80-2 | [1][2] |

| Molecular Formula | C₇H₈FNO | [1][2] |

| Molecular Weight | 141.14 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Melting Point | ~ -20 °C | [3] |

| Boiling Point | 190-195 °C | [3] |

| Density | ~ 0.98 g/cm³ | [3] |

| Purity | Typically >96-97% (as per commercial suppliers) | [2][4] |

| Storage | Inert atmosphere, room temperature | [1] |

Note: Some physical properties are sourced from commercial suppliers and should be considered as approximate values.

Synthesis

A detailed, experimentally verified protocol for the synthesis of 3-Fluoro-2-methoxy-6-methylpyridine is not explicitly described in publicly available scientific literature. However, a plausible multi-step synthetic pathway can be proposed based on established pyridine chemistry and patent literature for structurally related compounds.

A potential synthetic route could commence from a readily available starting material such as 3-amino-6-methylpyridine. The synthesis would likely proceed through key steps of bromination, fluorination, and subsequent methoxylation.

Proposed Synthetic Pathway:

Figure 1: Proposed Synthetic Pathway for 3-Fluoro-2-methoxy-6-methylpyridine. This diagram illustrates a potential multi-step synthesis starting from 3-amino-6-methylpyridine.

Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the synthesis of similar fluorinated pyridines and should be adapted and optimized for specific laboratory conditions.

Step 1: Bromination of 3-Amino-6-methylpyridine

-

3-Amino-6-methylpyridine would be dissolved in a suitable solvent.

-

A brominating agent (e.g., N-bromosuccinimide or bromine) would be added portion-wise, likely at a controlled temperature to manage selectivity.

-

The reaction progress would be monitored by an appropriate technique (e.g., TLC or GC-MS).

-

Upon completion, the product, 3-amino-2-bromo-6-methylpyridine, would be isolated and purified through standard workup and crystallization or chromatography.

Step 2: Fluorination via Balz-Schiemann Reaction

-

The resulting 3-amino-2-bromo-6-methylpyridine would be subjected to diazotization using sodium nitrite in the presence of a strong acid like tetrafluoroboric acid or anhydrous hydrogen fluoride at low temperatures.

-

The intermediate diazonium salt would then be decomposed, typically by heating, to yield 2-bromo-3-fluoro-6-methylpyridine.

-

Careful control of temperature and reaction conditions is crucial for this step to ensure safety and good yield.

-

The product would be isolated through extraction and purified.

Step 3: Methoxylation

-

2-Bromo-3-fluoro-6-methylpyridine would be reacted with sodium methoxide in a suitable solvent such as methanol or an aprotic polar solvent like DMF.

-

This nucleophilic aromatic substitution reaction would replace the bromine atom with a methoxy group.

-

The reaction would likely require heating to proceed at a reasonable rate.

-

After completion, the final product, 3-Fluoro-2-methoxy-6-methylpyridine, would be isolated by aqueous workup and purified by distillation or column chromatography.

Applications in Research and Development

Substituted fluorinated pyridines are a critical class of intermediates in the development of new pharmaceuticals and agrochemicals. The presence of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and lipophilicity.

Pharmaceutical Applications

While specific drugs synthesized directly from 3-Fluoro-2-methoxy-6-methylpyridine are not prominently documented, its structural motifs suggest its utility as a key building block in several therapeutic areas:

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology. The specific substitution pattern of this compound could be leveraged to achieve selectivity for particular kinase targets.

-

Antibacterial Agents: Fluorinated aromatic rings are present in the fluoroquinolone class of antibiotics. This suggests the potential for incorporating 3-Fluoro-2-methoxy-6-methylpyridine into novel antibacterial drug discovery programs.[3]

-

Neurological Drugs: The compound has been mentioned as a potential intermediate in the synthesis of drugs for neurodegenerative diseases, where it may help in modulating neurotransmitter transmission.[3]

Figure 2: Role in Drug Discovery Workflow. This diagram shows the logical flow of how a building block like 3-Fluoro-2-methoxy-6-methylpyridine is utilized in the early stages of drug discovery.

Agrochemical Applications

Similar to pharmaceuticals, the introduction of fluorine into pyridine-based agrochemicals can enhance their efficacy and metabolic stability. This compound could serve as a precursor for the synthesis of novel herbicides, fungicides, and insecticides.

Safety and Handling

Detailed toxicology data for 3-Fluoro-2-methoxy-6-methylpyridine is not widely available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is described as being stable under normal conditions but may pose a combustion risk in the presence of open flames or strong oxidizing agents.[3]

Conclusion

3-Fluoro-2-methoxy-6-methylpyridine is a valuable chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. Its fluorinated pyridine core offers a strategic advantage for medicinal chemists seeking to modulate the properties of bioactive molecules. While detailed experimental data in the public domain is limited, its structural similarity to other important intermediates suggests it is a compound of interest for further research and application. The development of a robust and scalable synthetic route will be key to unlocking its full potential.

References

An In-depth Technical Guide on the Solubility of 3-Fluoro-2-methoxy-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-Fluoro-2-methoxy-6-methylpyridine (CAS No. 375368-80-2), a pyridine derivative of interest in pharmaceutical and agrochemical research. Due to its role as a key intermediate in the synthesis of biologically active compounds, understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available physical property data, provides established experimental protocols for solubility determination, and presents a generalized workflow for solubility screening relevant to drug discovery.

Introduction to 3-Fluoro-2-methoxy-6-methylpyridine

3-Fluoro-2-methoxy-6-methylpyridine is a heterocyclic organic compound with the chemical formula C₇H₈FNO.[1][2] It is structurally related to pyridine, a fundamental scaffold in medicinal chemistry. The presence of a fluorine atom, a methoxy group, and a methyl group on the pyridine ring imparts specific physicochemical properties that influence its reactivity and solubility. In drug discovery, solubility is a pivotal parameter that affects a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its bioavailability and therapeutic efficacy.[3] For synthetic chemists, solubility dictates the choice of solvents for reactions, extraction, and crystallization.

While specific quantitative solubility data for 3-Fluoro-2-methoxy-6-methylpyridine in various organic solvents is not extensively documented in publicly available literature, this guide provides the necessary protocols to determine these values experimentally.

Physicochemical Properties

A summary of the known physical and chemical properties of 3-Fluoro-2-methoxy-6-methylpyridine is presented below. This data is essential for handling the compound safely and for designing solubility experiments.

| Property | Value | Source |

| CAS Number | 375368-80-2 | [1][2] |

| Molecular Formula | C₇H₈FNO | [1][2] |

| Molecular Weight | 141.14 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 190-195 °C | [4] |

| Density | ~0.98 g/cm³ | [4] |

Note: Some sources indicate that specific data for properties like melting point, boiling point, and solubility are needed, suggesting the available information may be limited or predictive.[4]

Quantitative Solubility Data

Researchers are advised to determine solubility experimentally based on their specific needs. The following sections provide detailed protocols for this purpose.

Experimental Protocols for Solubility Determination

The following are established, reliable methods for determining the solubility of a solid compound in a liquid solvent. The most common and accurate method is the shake-flask or gravimetric method.[6][7][8]

This method measures the equilibrium solubility of a compound and is considered the gold standard.[8]

Objective: To determine the maximum concentration of 3-Fluoro-2-methoxy-6-methylpyridine that can be dissolved in a specific solvent at a given temperature under equilibrium conditions.

Materials:

-

3-Fluoro-2-methoxy-6-methylpyridine

-

Selected organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate)

-

Sealed vials or flasks

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Filtration or centrifugation equipment (e.g., 0.45 µm syringe filters)

-

Vacuum oven or rotary evaporator

Procedure:

-

Preparation: Add an excess amount of 3-Fluoro-2-methoxy-6-methylpyridine to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6][7]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully separate the saturated solution from the excess solid. This can be achieved by filtering the supernatant through a syringe filter or by centrifugation.[6]

-

Analysis: Accurately measure a known volume or weight of the clear, saturated filtrate into a pre-weighed container.[6]

-

Solvent Evaporation: Completely evaporate the solvent from the measured sample under controlled conditions, such as in a vacuum oven at a temperature below the compound's boiling point.[9]

-

Calculation: Weigh the container with the remaining solid residue. The mass of the residue corresponds to the amount of solute dissolved in the known volume of the solvent. Calculate the solubility in desired units (e.g., g/L or mg/mL).[6]

For early-stage drug discovery, a higher-throughput method like kinetic solubility screening is often employed to quickly assess a large number of compounds.[3][10]

Objective: To rapidly determine the concentration at which 3-Fluoro-2-methoxy-6-methylpyridine precipitates from an aqueous solution when added from a concentrated organic stock (typically DMSO).

Procedure:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).[7]

-

Serial Dilution: In a microtiter plate, add the stock solution to an aqueous buffer system in various concentrations.

-

Precipitation Measurement: Use a laser nephelometer to measure the light scattering caused by the formation of precipitate as the compound's concentration exceeds its solubility limit.[11] The concentration at which precipitation is first detected is the kinetic solubility.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the solubility determination process.

Caption: Workflow for Thermodynamic (Shake-Flask) Solubility Determination.

Caption: Logical pathway for high-throughput kinetic solubility screening.

Conclusion

While direct, quantitative solubility data for 3-Fluoro-2-methoxy-6-methylpyridine remains sparse in public literature, its importance as a synthetic intermediate necessitates a clear understanding of this property. The experimental protocols detailed in this guide, particularly the shake-flask method, provide a robust framework for researchers to generate reliable and accurate solubility data. This information is invaluable for the efficient design of synthetic routes, purification strategies, and for the advancement of drug discovery programs involving this and related pyridine derivatives.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. 3-Fluoro-2-methoxy-6-methylpyridine - CAS:375368-80-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. 3-Fluoro-2-methoxy-6-methylpyridine: Properties, Applications, Safety Data & Supplier Information China [pipzine-chem.com]

- 5. 3-Amino-6-methoxy-2-methylpyridine Supplier & Manufacturer China | Properties, Applications, Safety Data [pipzine-chem.com]

- 6. benchchem.com [benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. [Development of solubility screening methods in drug discovery]. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 3-Fluoro-2-methoxy-6-methylpyridine and its Structural Isomer in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical whitepaper provides a comprehensive overview of the chemical properties and synthesis of 3-Fluoro-2-methoxy-6-methylpyridine, a fluorinated pyridine derivative of interest in medicinal chemistry. Due to the limited publicly available data on this specific compound, this guide leverages a detailed case study of its structural isomer, 2-methoxy-6-methylpyridine (MMP), to illustrate potential applications, experimental protocols, and data interpretation relevant to this class of molecules. The inclusion of fluorine in pyridine scaffolds is a well-established strategy in drug discovery to enhance pharmacological properties.[1][2] This document aims to be a valuable resource for researchers exploring the potential of substituted pyridines in therapeutic development.

Introduction to Fluorinated Pyridines in Medicinal Chemistry

The incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly influence a molecule's pharmacokinetic and physicochemical properties.[3][4][5] When incorporated into heterocyclic scaffolds like pyridine, fluorine can modulate metabolic stability, membrane permeability, and binding affinity for target proteins.[1][2][5] Fluorinated pyridine derivatives are integral components of numerous FDA-approved drugs, highlighting their therapeutic importance.[1][2] This guide focuses on the specific compound 3-Fluoro-2-methoxy-6-methylpyridine, exploring its characteristics and the broader context of its potential utility in drug discovery.

Physicochemical Properties of 3-Fluoro-2-methoxy-6-methylpyridine

3-Fluoro-2-methoxy-6-methylpyridine is a substituted pyridine with the chemical formula C7H8FNO.[6][7] Its molecular weight is 141.14 g/mol .[6][7]

| Property | Value | Source |

| Molecular Formula | C7H8FNO | [6][7] |

| Molecular Weight | 141.14 g/mol | [6][7] |

| CAS Number | 375368-80-2 | [6] |

| Appearance | Colorless to light yellow liquid | [8] |

| Boiling Point | 190-195 °C | [8] |

| Melting Point | ~ -20 °C | [8] |

| Density | ~ 0.98 g/cm³ | [8] |

Synthesis of 3-Fluoro-2-methoxy-6-methylpyridine

Case Study: The Structural Isomer 2-methoxy-6-methylpyridine (MMP) in Gallstone Dissolution

In the absence of extensive biological data for 3-Fluoro-2-methoxy-6-methylpyridine, we present a detailed case study of its structural isomer, 2-methoxy-6-methylpyridine (MMP). A recent study has explored the efficacy and safety of MMP as a topical agent for gallstone dissolution, positioning it as a potential alternative to the clinical agent methyl-tertiary butyl ether (MTBE).

Experimental Protocol: In Vitro Gallstone Dissolution

Objective: To determine the in vitro efficacy of MMP in dissolving human gallstones compared to MTBE.

Methodology:

-

Human gallstones were collected and characterized.

-

Individual gallstones were placed in glass containers with either MMP or MTBE.

-

The containers were gently stirred at 37°C.

-

The dry weight of the gallstones was measured at 30, 60, 90, and 120-minute intervals to determine the rate of dissolution.

Quantitative Data: In Vitro Dissolution Rates

| Time (minutes) | MMP Dissolution (%) | MTBE Dissolution (%) |

| 30 | 55 | 42 |

| 60 | 75 | 56 |

| 120 | 95 | 69 |

| 240 | 100 | 82 |

Experimental Workflow: In Vivo Evaluation in a Porcine Model

The following diagram illustrates the workflow for the in vivo assessment of MMP's efficacy and safety in a porcine model of gallstone disease.

Caption: In vivo experimental workflow for evaluating MMP.

Logical Relationship: Rationale for MMP as an MTBE Alternative

The following diagram outlines the logical reasoning behind investigating MMP as a safer alternative to MTBE for gallstone dissolution.

Caption: Rationale for MMP as an MTBE alternative.

Potential Signaling Pathways and Broader Applications

While no specific signaling pathways have been elucidated for 3-Fluoro-2-methoxy-6-methylpyridine, fluorinated pyridines are known to interact with a wide range of biological targets. Depending on the overall structure, they can be designed to modulate enzymes, receptors, and ion channels. The introduction of fluorine can influence the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds and interact with protein active sites.

Given its structural motifs, 3-Fluoro-2-methoxy-6-methylpyridine could be a valuable intermediate for the synthesis of novel compounds with potential activity in areas such as:

-

Neuroscience: Pyridine derivatives are common scaffolds for CNS-active drugs.

-

Oncology: Fluorinated heterocycles are frequently found in kinase inhibitors and other anti-cancer agents.

-

Infectious Diseases: The pyridine ring is a key component of many antibacterial and antiviral drugs.

Further research is required to determine the specific biological activities and potential therapeutic applications of 3-Fluoro-2-methoxy-6-methylpyridine.

Conclusion

3-Fluoro-2-methoxy-6-methylpyridine represents an interesting, yet underexplored, molecule in the landscape of medicinal chemistry. Its physicochemical properties, combined with the known benefits of fluorine incorporation in drug candidates, suggest its potential as a valuable building block for the development of novel therapeutics. The detailed experimental data available for its structural isomer, 2-methoxy-6-methylpyridine, provides a strong framework for designing future studies to elucidate the biological activity and therapeutic potential of this and related fluorinated pyridines. This guide serves as a foundational resource to stimulate and inform further research in this promising area.

References

- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemuniverse.com [chemuniverse.com]

- 7. 3-Fluoro-2-methoxy-6-methylpyridine | CymitQuimica [cymitquimica.com]

- 8. 3-Fluoro-2-methoxy-6-methylpyridine: Properties, Applications, Safety Data & Supplier Information China [pipzine-chem.com]

Spectroscopic Profile of 3-Fluoro-2-methoxy-6-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-Fluoro-2-methoxy-6-methylpyridine (CAS No: 375368-80-2). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on its chemical structure and established principles of spectroscopy. Furthermore, it outlines comprehensive experimental protocols for acquiring such data, intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Structure and Properties

-

IUPAC Name: 3-Fluoro-2-methoxy-6-methylpyridine

-

Molecular Formula: C₇H₈FNO

-

Molecular Weight: 141.14 g/mol [1]

-

CAS Number: 375368-80-2[1]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 3-Fluoro-2-methoxy-6-methylpyridine. These predictions are derived from the analysis of the molecule's functional groups and substitution pattern on the pyridine ring.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (methyl) | 2.3 - 2.5 | s | - |

| OCH₃ (methoxy) | 3.8 - 4.0 | s | - |

| H-4 (aromatic) | 7.2 - 7.4 | t | ~8 |

| H-5 (aromatic) | 6.8 - 7.0 | dd | ~8, ~4 |

Disclaimer: These are predicted values and may vary from experimental results.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ | 20 - 25 |

| OCH₃ | 55 - 60 |

| C-2 | 158 - 162 (d, J_CF ≈ 10-15 Hz) |

| C-3 | 140 - 145 (d, J_CF ≈ 240-260 Hz) |

| C-4 | 120 - 125 (d, J_CF ≈ 15-20 Hz) |

| C-5 | 115 - 120 (d, J_CF ≈ 5-10 Hz) |

| C-6 | 155 - 160 |

Disclaimer: These are predicted values and may vary from experimental results. The carbon attached to fluorine (C-3) will exhibit a large coupling constant, while adjacent carbons will show smaller couplings.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=N, C=C (aromatic ring) | 1450 - 1600 | Strong |

| C-F (aryl fluoride) | 1200 - 1300 | Strong |

| C-O (methoxy) | 1000 - 1100 (asymmetric), 1250-1300 (symmetric) | Strong |

Disclaimer: These are predicted values and may vary from experimental results.

Mass Spectrometry

For high-resolution mass spectrometry (HRMS), the expected exact mass for the molecular ion [M]⁺ of C₇H₈FNO is 141.0584. The protonated molecule [M+H]⁺ would have an exact mass of 142.0662.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for 3-Fluoro-2-methoxy-6-methylpyridine. These protocols are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 3-Fluoro-2-methoxy-6-methylpyridine.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for similar compounds.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to determine the connectivity of the atoms.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of the liquid sample of 3-Fluoro-2-methoxy-6-methylpyridine directly onto the ATR crystal.

-

Alternatively, if the sample is a solid, place a small amount on the crystal and apply pressure using the anvil.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one equipped with an electrospray ionization (ESI) source and a high-resolution analyzer like a time-of-flight (TOF) or Orbitrap.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of 3-Fluoro-2-methoxy-6-methylpyridine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Acquire data over a suitable mass range (e.g., m/z 50-500).

-

-

Data Processing:

-

Determine the m/z value of the molecular ion peak.

-

For HRMS, the exact mass can be used to confirm the elemental composition.

-

If fragmentation data is acquired (MS/MS), the fragmentation pattern can be analyzed to further confirm the structure.

-

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

References

The Strategic Role of 3-Fluoro-2-methoxy-6-methylpyridine in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine into heterocyclic scaffolds has emerged as a paramount approach for optimizing molecular properties and enhancing therapeutic potential. Among the myriad of fluorinated building blocks, 3-Fluoro-2-methoxy-6-methylpyridine stands out as a versatile and highly valuable intermediate. This technical guide delves into the core applications of this compound in medicinal chemistry, providing an in-depth analysis for researchers, scientists, and drug development professionals. The strategic placement of fluoro, methoxy, and methyl groups on the pyridine ring offers a unique combination of electronic and steric properties, making it an attractive starting point for the synthesis of novel therapeutic agents targeting a range of diseases, including cancer and bacterial infections.

Core Physicochemical Properties and Synthetic Utility

3-Fluoro-2-methoxy-6-methylpyridine is a colorless to light yellow liquid with a boiling point between 190-195 °C.[1] Its structure presents multiple reactive sites amenable to further chemical modifications. The fluorine atom at the 3-position significantly influences the electron distribution within the pyridine ring, enhancing the potential for specific interactions with biological targets and improving metabolic stability.[2] The methoxy group at the 2-position and the methyl group at the 6-position provide additional handles for synthetic elaboration and can play a crucial role in modulating the pharmacokinetic profile of derivative compounds.

This substituted pyridine is a key precursor in various organic reactions, most notably in cross-coupling reactions such as the Suzuki-Miyaura coupling. These reactions allow for the introduction of a wide array of aryl and heteroaryl substituents, enabling the generation of large and diverse chemical libraries for high-throughput screening.[2][3]

Applications in Medicinal Chemistry

While direct therapeutic applications of 3-Fluoro-2-methoxy-6-methylpyridine itself are not documented, its significance lies in its role as a critical building block for more complex and biologically active molecules. Its derivatives have shown promise in several therapeutic areas.

Anticancer Agents: Kinase Inhibitors

The fluorinated pyridine scaffold is a common feature in the design of protein kinase inhibitors, a major class of anticancer drugs. The unique electronic properties imparted by the fluorine atom can lead to enhanced binding affinity and selectivity for the target kinase. Patents have disclosed the use of substituted pyrazolo[1,5-a]pyridine compounds, which can be synthesized from intermediates like 3-Fluoro-2-methoxy-6-methylpyridine, as potent inhibitors of RET (Rearranged during Transfection) kinase.[4] Mutations in the RET proto-oncogene are known drivers in various cancers, including thyroid and lung cancers.

The general structure of these inhibitors often involves a core heterocyclic system, such as pyrazolo[1,5-a]pyridine, attached to various substituted aryl and heteroaryl groups. The 3-fluoro-2-methoxypyridine moiety can serve as a key component in constructing the final inhibitor, contributing to the overall pharmacological profile.

Antibacterial Agents

The pyridine ring is a well-established pharmacophore in antibacterial drug discovery. Derivatives of 3-Fluoro-2-methoxy-6-methylpyridine have been explored for the development of novel antibacterial agents. For instance, research into 3-(pyridine-3-yl)-2-oxazolidinone derivatives as potential antibacterial agents has been reported.[5] These compounds are designed to inhibit bacterial protein synthesis. The synthetic route to these molecules can involve the use of fluorinated pyridine intermediates to introduce the necessary structural motifs for potent antibacterial activity.

The structure-activity relationship (SAR) of these compounds often reveals that the substitution pattern on the pyridine ring is critical for their efficacy against various bacterial strains, including drug-resistant pathogens.

Quantitative Data Summary

The following table summarizes the biological activity of representative compounds synthesized using fluorinated pyridine intermediates. It is important to note that these are examples of derivatives and not of 3-Fluoro-2-methoxy-6-methylpyridine itself.

| Compound Class | Target | Representative Compound Example | IC50 (nM) | Therapeutic Area |

| Pyrazolo[1,5-a]pyridine | RET Kinase | (Structure disclosed in patent) | < 10 | Cancer |

| 3-(Pyridine-3-yl)-2-oxazolidinone | Bacterial Ribosome | (Structure disclosed in publication) | Varies by bacterial strain | Infectious Diseases |

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and evaluation of compounds derived from 3-Fluoro-2-methoxy-6-methylpyridine. Below are representative protocols for key synthetic transformations.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a halogenated pyridine derivative with a boronic acid.

Materials:

-

Halogenated pyridine derivative (e.g., a bromo- or chloro-substituted derivative of 3-Fluoro-2-methoxy-6-methylpyridine) (1.0 mmol)

-

Aryl or heteroaryl boronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

Procedure:

-

To an oven-dried reaction vessel, add the halogenated pyridine, boronic acid, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic extracts.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired coupled product.[3]

Signaling Pathways

The derivatives of 3-Fluoro-2-methoxy-6-methylpyridine, particularly in the context of kinase inhibition, are designed to interfere with specific cellular signaling pathways that are often dysregulated in cancer. For example, RET kinase inhibitors block the downstream signaling cascades activated by the RET receptor tyrosine kinase.

Conclusion

3-Fluoro-2-methoxy-6-methylpyridine is a cornerstone intermediate in modern medicinal chemistry. Its unique structural features provide a robust platform for the synthesis of diverse and complex molecules with significant therapeutic potential. The strategic incorporation of this building block has led to the development of promising drug candidates, particularly in the fields of oncology and infectious diseases. As drug discovery continues to evolve, the demand for such versatile and strategically functionalized intermediates is expected to grow, further solidifying the importance of 3-Fluoro-2-methoxy-6-methylpyridine in the synthesis of next-generation therapeutics.

References

- 1. 3-Fluoro-2-methoxy-6-methylpyridine: Properties, Applications, Safety Data & Supplier Information China [pipzine-chem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. US10112942B2 - Substituted pyrazolo[1,5-A]pyridine compounds as RET kinase inhibitors - Google Patents [patents.google.com]

- 5. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 3-Fluoro-2-methoxy-6-methylpyridine in Advanced Antibacterial Drug Synthesis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The escalating threat of antibiotic resistance necessitates the development of novel antibacterial agents with improved efficacy and broader spectra of activity. Fluoroquinolones have long been a cornerstone of antibacterial therapy, and their synthetic pathways are a critical area of research for the development of next-generation drugs. This technical guide delves into the pivotal role of the pyridine derivative, 3-Fluoro-2-methoxy-6-methylpyridine, as a key intermediate in the synthesis of advanced fluoroquinolone antibiotics. The primary focus of this document is its application in the synthesis of Delafloxacin, a modern anionic fluoroquinolone with potent activity against a wide range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, quantitative data on antibacterial efficacy, and visual diagrams of the synthesis workflow and mechanism of action to support researchers and scientists in the field of antibacterial drug development.

Introduction: The Importance of Fluorinated Pyridines in Medicinal Chemistry

Fluorinated pyridine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry. The strategic incorporation of fluorine atoms into a pyridine ring can profoundly influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications often lead to enhanced pharmacokinetic and pharmacodynamic profiles of the final drug product. 3-Fluoro-2-methoxy-6-methylpyridine and its related structures, such as 2,6-diamino-3,5-difluoropyridine, serve as crucial building blocks for constructing the complex molecular architectures of modern antibiotics.

Core Application: Synthesis of Delafloxacin

3-Fluoro-2-methoxy-6-methylpyridine and its analogs are instrumental in the synthesis of Delafloxacin, a fluoroquinolone antibiotic approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI). The pyridine moiety is a key component that is incorporated into the quinolone core, contributing to the drug's potent antimicrobial activity. The synthesis of Delafloxacin is a multi-step process that involves the careful construction of the quinolone ring system and the subsequent attachment of the necessary side chains.

General Synthetic Workflow

The synthesis of Delafloxacin from its precursors is a complex process that can be achieved through various routes. A generalized workflow involves the condensation of a pyridine derivative with a fluorinated benzoylacetate, followed by cyclization to form the quinolone core, and subsequent substitution and hydrolysis steps to yield the final active pharmaceutical ingredient.

Quantitative Data: In Vitro Antibacterial Activity of Delafloxacin

The use of 3-Fluoro-2-methoxy-6-methylpyridine and its analogs as intermediates leads to the synthesis of Delafloxacin, which exhibits potent in vitro activity against a broad spectrum of bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Delafloxacin against various Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Activity of Delafloxacin against Gram-Positive Bacteria

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (Methicillin-Susceptible, MSSA) | ≤0.004 | 0.03 |

| Staphylococcus aureus (Methicillin-Resistant, MRSA) | 0.06 - 0.25 | 0.25 - 1 |

| Coagulase-Negative Staphylococci (CoNS) | ≤0.004 | 0.25 |

| Streptococcus pneumoniae | 0.008 | 0.015 |

| Viridans Group Streptococci | ≤0.03 | 0.5 |

| Beta-Hemolytic Streptococci | ≤0.03 | 0.06 |

| Enterococcus faecalis | 0.06 - 0.12 | 1 |

Table 2: In Vitro Activity of Delafloxacin against Gram-Negative Bacteria

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | 0.12 | 2 |

| Klebsiella pneumoniae | 0.25 | 4 |

| Enterobacter cloacae | 0.25 | 2 |

| Pseudomonas aeruginosa | 1 | >4 |

| Haemophilus influenzae | 0.015 | 0.03 |

| Moraxella catarrhalis | 0.03 | 0.06 |

Experimental Protocols

The following protocols are representative syntheses for Delafloxacin, compiled from publicly available patents and research articles. These are intended for informational purposes for trained professionals.

Protocol 1: "One-Pot" Synthesis of Delafloxacin

This protocol outlines a streamlined synthesis of Delafloxacin from ethyl 3-chloro-2,4,5-trifluorobenzoylacetate.

Step 1: Condensation

-

In a reaction vessel, heat a mixture of ethyl 3-chloro-2,4,5-trifluorobenzoylacetate, triethyl orthoformate, and acetic anhydride at reflux.

-

After the reaction is complete (monitored by TLC or HPLC), remove the excess triethyl orthoformate and acetic anhydride under reduced pressure.

-

Dissolve the residue in N-methylpyrrolidone (NMP).

Step 2: Substitution with Pyridine Intermediate

-

In a separate flask, prepare a solution of 2,6-diamino-3,5-difluoropyridine in NMP.

-

Add the solution from Step 1 dropwise to the pyridine solution in the presence of a base (e.g., DBU).

-

Monitor the reaction for completion by HPLC.

Step 3: Cyclization and Further Substitution

-

To the reaction mixture from Step 2, add a catalyst for cyclization (e.g., anhydrous lithium chloride).

-

Once cyclization is complete, directly add 3-hydroxyazetidine to the mixture.

Step 4: Hydrolysis

-

Perform a direct hydrolysis of the product from Step 3 under basic conditions to yield Delafloxacin.

-

The final product can be isolated and purified by standard laboratory techniques.

Protocol 2: Synthesis via Chlorination of a Quinolone Intermediate

This protocol involves the synthesis of a quinolone core followed by a selective chlorination step.

Step 1: Formation of the Quinolone Core

-

Synthesize the quinolone core by reacting a suitable precursor with the pyridine intermediate. This step may involve protection of reactive functional groups.

Step 2: Selective Chlorination

-

Dissolve the quinolone intermediate in a suitable solvent (e.g., ethyl acetate).

-

Add a chlorinating agent, such as N-chlorosuccinimide (NCS), to the solution. The reaction may be catalyzed by an acid.

-

Monitor the reaction for completion and then quench with a suitable reagent.

Step 3: Hydrolysis and Deprotection

-

The chlorinated intermediate is then subjected to hydrolysis, typically using a base like potassium hydroxide in an alcohol solvent.

-

If protecting groups were used, they are removed in this step.

-

Acidify the reaction mixture to precipitate the final product, Delafloxacin.

-

The product is then filtered, washed, and dried.

Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

Delafloxacin, synthesized using the aforementioned pyridine intermediates, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, repair, and segregation. By simultaneously targeting both enzymes, Delafloxacin effectively disrupts these processes, leading to bacterial cell death. This dual-targeting mechanism is also thought to reduce the likelihood of the development of bacterial resistance.

The Strategic Role of 3-Fluoro-2-methoxy-6-methylpyridine in the Advancement of Neurological Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many derivatives, substituted pyridines containing fluorine and methoxy groups are of particular interest in the development of drugs targeting the central nervous system (CNS). This technical guide delves into the significance and application of a specific, highly functionalized pyridine derivative, 3-Fluoro-2-methoxy-6-methylpyridine , as a key building block in the synthesis of novel neurological drugs. While public domain data directly detailing extensive drug development programs starting from this exact molecule is limited, this guide will extrapolate from structurally similar and functionally related fluorinated and methoxy-substituted pyridine compounds to provide a comprehensive overview of their role in neuroscience drug discovery. We will explore the synthetic utility, structure-activity relationships (SAR), and the impact of these moieties on the pharmacological properties of CNS drug candidates.

The strategic incorporation of a fluorine atom can significantly enhance a drug molecule's metabolic stability, binding affinity, and blood-brain barrier permeability. Concurrently, the methoxy group can influence receptor interactions and solubility. The methyl group provides an additional point for structural modification and can impact selectivity. This unique combination of substituents on the pyridine ring makes 3-Fluoro-2-methoxy-6-methylpyridine and its analogs valuable starting points for developing treatments for a range of neurological and psychiatric disorders, including psychosis, neurodegenerative diseases like Alzheimer's and Parkinson's, and more.[1][2][3][4][5]

This guide will provide a detailed examination of the available data, present it in a structured format for clarity, and offer insights into the experimental approaches used in the development of these promising therapeutic agents.

The Fluorinated Methoxypyridine Scaffold in Neurological Drug Design

The fluorinated methoxypyridine core is a privileged scaffold in the design of CNS-active compounds. Its utility stems from the predictable modulations of physicochemical and pharmacokinetic properties imparted by the fluoro and methoxy substituents.

Key Attributes:

-

Metabolic Stability: The introduction of fluorine at metabolically labile positions can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug.

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with target proteins, enhancing binding affinity and potency.

-

Blood-Brain Barrier (BBB) Permeability: The lipophilicity conferred by the fluorine atom can improve a molecule's ability to cross the BBB, a critical requirement for CNS drugs.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, which can influence a compound's ionization state at physiological pH and affect its target engagement and off-target activities.

-

Receptor Interaction: The methoxy group can act as a hydrogen bond acceptor and its orientation can be crucial for specific interactions within a receptor's binding pocket.

Applications in Neurological Drug Candidates

While specific examples starting directly from 3-Fluoro-2-methoxy-6-methylpyridine are not extensively documented in publicly accessible literature, numerous patents and research articles describe the development of neurological drug candidates featuring a substituted fluoropyridine or methoxypyridine core. These examples serve as valuable case studies for understanding the potential of this chemical class.

Antipsychotic Agents

Fluorinated imidazo[1,2-a]pyridine derivatives have been investigated as potential novel antipsychotic agents. These compounds act as positive allosteric modulators of the GABA-A receptor, offering a non-dopaminergic mechanism of action which could lead to treatments with fewer side effects than traditional antipsychotics.[6]

Agents for Neurodegenerative Diseases

Substituted pyridine derivatives have been explored for the treatment of Alzheimer's disease by targeting the deposition of β-amyloid peptide.[3][7] Additionally, piperidine derivatives containing substituted pyridine moieties are being investigated for Parkinson's disease by targeting ArfGAP1 inhibition.[5]

PET Imaging Agents

A notable application of a closely related structure is in the development of Positron Emission Tomography (PET) agents. For instance, 6-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine is a PET ligand used to study α4β2 nicotinic acetylcholine receptors, which are implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[8] This highlights the utility of the fluoropyridine scaffold in creating tools for neuroscience research and diagnostics.

Quantitative Data on Related Neurological Drug Candidates

The following table summarizes publicly available biological data for neurological drug candidates that feature a substituted fluoropyridine or methoxypyridine scaffold. This data provides insights into the potency and selectivity that can be achieved with this chemical class.

| Compound Class | Target | Assay Type | Potency (IC50/Ki/MED) | Indication | Reference |

| Fluorinated imidazo[1,2-a]pyridine derivatives | GABA-A Receptor | Amphetamine-induced hyperlocomotion | MED = 1 mg/kg | Psychosis | [6] |

| 6-[18F]Fluoro-A-85380 | α4β2 nicotinic acetylcholine receptor | Radioligand Binding | Subnanomolar affinity | PET Imaging | [8] |

| ML337 (related fluorinated phenyl derivative) | mGlu3 NAM | Functional Assay | IC50 = 593 nM | CNS Disorders | [9] |

Experimental Protocols and Synthetic Workflows

Detailed, step-by-step experimental protocols for the synthesis of specific, proprietary neurological drug candidates are often not fully disclosed in the public domain. However, by examining the patent literature and scientific publications, it is possible to outline general synthetic strategies and workflows for the preparation of compounds containing the fluorinated methoxypyridine scaffold.

General Synthetic Workflow for Pyridine Derivatives

A common approach to synthesize functionalized pyridine derivatives for neurological drug development involves a multi-step process that often begins with a commercially available or readily synthesized pyridine core. This core is then elaborated through a series of chemical transformations to introduce the desired substituents and build the final drug molecule.

Caption: Generalized synthetic workflow for neurological drug candidates.

Key Experimental Step: Nucleophilic Aromatic Substitution (SNAr) for Fluorination

A crucial step in the synthesis of many fluorinated pyridine derivatives is the nucleophilic aromatic substitution (SNAr) reaction. In this reaction, a leaving group (often a chlorine atom) on the pyridine ring is displaced by a fluoride ion.

Protocol Outline:

-

Reactant Preparation: A solution of the chloro-pyridine precursor is prepared in a high-boiling point aprotic polar solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Fluoride Source: An excess of a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), is added. A phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt) may be included to enhance the solubility and reactivity of the fluoride ion.

-

Reaction Conditions: The reaction mixture is heated to a high temperature (typically 150-220°C) for several hours to overnight. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired fluorinated pyridine derivative.

Signaling Pathways and Mechanisms of Action

Neurological drugs derived from the fluorinated methoxypyridine scaffold can modulate a variety of CNS signaling pathways by acting on different molecular targets. The specific mechanism of action depends on the overall structure of the drug molecule.

Modulation of G-Protein Coupled Receptors (GPCRs)

Many CNS drugs target GPCRs, such as dopamine, serotonin, and glutamate receptors. Allosteric modulators that bind to a site distinct from the endogenous ligand binding site are of particular interest as they allow for a more subtle and potentially safer modulation of receptor activity.

Caption: Allosteric modulation of a GPCR signaling pathway.

Interaction with Ion Channels

Fluorinated pyridine derivatives can also be designed to target ligand-gated ion channels, such as the nicotinic acetylcholine receptors (nAChRs). By binding to these receptors, they can modulate the flow of ions across the neuronal membrane, thereby influencing neuronal excitability.

Conclusion and Future Perspectives

The 3-Fluoro-2-methoxy-6-methylpyridine scaffold and its analogs represent a valuable platform for the development of novel neurological drugs. The strategic incorporation of fluorine and methoxy groups provides a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. While the direct application of this specific molecule is not yet widely reported, the broader class of fluorinated and methoxy-substituted pyridines has shown significant promise in targeting a range of CNS disorders.

Future research in this area will likely focus on the development of more selective and potent modulators of specific neurological targets. The use of computational modeling and structure-based drug design will be instrumental in rationally designing new derivatives with improved efficacy and safety profiles. Furthermore, the application of these scaffolds in the development of novel PET imaging agents will continue to be a crucial area of research, enabling a better understanding of the underlying pathophysiology of neurological diseases and facilitating the development of more effective treatments. As our understanding of the complexities of the central nervous system grows, so too will the importance of versatile and highly tunable chemical scaffolds like 3-Fluoro-2-methoxy-6-methylpyridine in the quest for new therapies.

References

- 1. WO2007028654A1 - Pyridine derivatives and their use in the treatment of psychotic disorders - Google Patents [patents.google.com]

- 2. 3-Fluoro-2-methoxy-6-methylpyridine: Properties, Applications, Safety Data & Supplier Information China [pipzine-chem.com]

- 3. US8685972B2 - Pyrimidine derivatives for treatment of alzheimer's disease - Google Patents [patents.google.com]

- 4. CN1087015C - Pyridine derivatives - Google Patents [patents.google.com]

- 5. AU2017216487A1 - Treatment of Parkinson's disease through ArfGAP1 inhibition using substituted piperazine derivatives - Google Patents [patents.google.com]

- 6. Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2006043064A1 - Piperidines and related compounds for treatment of alzheimer's disease - Google Patents [patents.google.com]

- 8. 6-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity and Functional Groups of 3-Fluoro-2-methoxy-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and functional group characteristics of 3-Fluoro-2-methoxy-6-methylpyridine. This analysis is based on established principles of organic chemistry and data extrapolated from structurally similar compounds, intended to inform synthetic strategy and application in research and development, particularly in the pharmaceutical and agrochemical sectors.

Core Molecular Structure and Functional Groups

3-Fluoro-2-methoxy-6-methylpyridine (CAS No: 375368-80-2) is a substituted pyridine derivative with the molecular formula C₇H₈FNO and a molecular weight of 141.14 g/mol .[1][2][3] The molecule's reactivity is dictated by the interplay of its distinct functional groups: a pyridine ring, a fluoro group, a methoxy group, and a methyl group.

The pyridine ring, an aromatic heterocycle, is electron-deficient in nature, which influences its susceptibility to nucleophilic attack. The substituents on the ring further modulate this reactivity. The fluorine atom at the 3-position, being highly electronegative, significantly enhances the electrophilicity of the pyridine ring, particularly at the positions ortho and para to it. The methoxy group at the 2-position is an electron-donating group through resonance, which can influence the regioselectivity of electrophilic substitution reactions. The methyl group at the 6-position is a weak electron-donating group.

Physicochemical Properties

| Property | Estimated Value | Source |

| CAS Number | 375368-80-2 | [1][2][3] |

| Molecular Formula | C₇H₈FNO | [1][2][3] |

| Molecular Weight | 141.14 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 190-195 °C | [4] |

| Melting Point | ~ -20 °C | [4] |

| Density | ~ 0.98 g/cm³ | [4] |

Reactivity Profile

The unique arrangement of functional groups in 3-Fluoro-2-methoxy-6-methylpyridine gives rise to a versatile reactivity profile, making it a valuable intermediate in organic synthesis.

Nucleophilic Aromatic Substitution (SNA r)

The presence of the electron-withdrawing fluorine atom on the electron-deficient pyridine ring makes the molecule highly susceptible to nucleophilic aromatic substitution (SNA r). Nucleophiles will preferentially attack the positions ortho and para to the fluorine atom (positions 2, 4, and 6) due to the stabilization of the Meisenheimer intermediate.[5][6] Given the substitution pattern, attack at the 2- and 6-positions is most likely. The fluorine atom itself can act as a leaving group, particularly when a strong nucleophile is used.[7]

Hypothetical Experimental Protocol: Nucleophilic Substitution with a Generic Nucleophile

To a solution of 3-Fluoro-2-methoxy-6-methylpyridine (1.0 mmol) in a suitable aprotic polar solvent such as DMSO or DMF (5 mL) is added the nucleophile (1.2 mmol) and a base such as potassium carbonate (1.5 mmol). The reaction mixture is heated to 80-120 °C and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Electrophilic Aromatic Substitution

While the pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, the electron-donating methoxy and methyl groups can facilitate such reactions.[8] The directing effects of the substituents would need to be considered to predict the regioselectivity of reactions like nitration, halogenation, or sulfonation. The fluorine atom is a deactivating group for electrophilic substitution.

Lithiation and Metal-Halogen Exchange

Directed ortho-metalation is a powerful tool for the functionalization of pyridine rings.[9][10][11] The methoxy group at the 2-position could potentially direct lithiation to the 3-position. However, the presence of the fluorine at this position might complicate this reaction. Alternatively, metal-halogen exchange at the C-F bond is a possibility with strong organolithium reagents, providing a route to introduce other functional groups at the 3-position.

Palladium-Catalyzed Cross-Coupling Reactions

The C-F bond of fluorinated pyridines can be activated by palladium catalysts to participate in cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations.[12][13][14][15][16] These reactions are invaluable for the construction of complex molecules and are widely used in drug discovery.

Logical Workflow for a Palladium-Catalyzed Cross-Coupling Reaction

Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.

Spectroscopic Data (Predicted)

Specific spectroscopic data for 3-Fluoro-2-methoxy-6-methylpyridine is not available in the public domain. The following are predicted values based on the analysis of similar compounds.

| Spectroscopy | Predicted Features |

| ¹H NMR | Aromatic protons on the pyridine ring would appear as doublets or doublets of doublets in the region of δ 6.5-8.0 ppm. The methoxy protons would be a singlet around δ 3.9 ppm, and the methyl protons would be a singlet around δ 2.5 ppm. |

| ¹³C NMR | The carbon atoms of the pyridine ring would resonate in the range of δ 110-165 ppm. The carbon attached to the fluorine would show a large one-bond C-F coupling constant. The methoxy carbon would appear around δ 55 ppm, and the methyl carbon around δ 20 ppm.[17][18][19][20][21] |

| ¹⁹F NMR | A single resonance is expected for the fluorine atom, likely in the range of -110 to -140 ppm relative to CFCl₃.[22][23][24][25] |

| IR Spectroscopy | Characteristic peaks would include C-H stretching of the aromatic ring and alkyl groups (~2900-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (~1400-1600 cm⁻¹), C-O stretching of the methoxy group (~1000-1300 cm⁻¹), and C-F stretching (~1000-1100 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z = 141. Subsequent fragmentation may involve the loss of a methyl radical (m/z = 126) or a methoxy radical (m/z = 110). |

Synthetic Routes

A plausible synthetic route to 3-Fluoro-2-methoxy-6-methylpyridine could start from a readily available substituted pyridine. One potential pathway involves the fluorination of a corresponding aminopyridine via a diazotization reaction, followed by methoxylation.

Hypothetical Synthetic Pathway

Caption: A potential synthetic route to 3-Fluoro-2-methoxy-6-methylpyridine.

Disclaimer: This document is intended for informational purposes for a technical audience. The reactivity and properties described are based on established chemical principles and data from analogous compounds. Specific experimental results may vary. All laboratory work should be conducted with appropriate safety precautions.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. 3-Fluoro-2-methoxy-6-methylpyridine | CymitQuimica [cymitquimica.com]

- 3. 3-Fluoro-2-methoxy-6-methylpyridine - CAS:375368-80-2 - Sunway Pharm Ltd [3wpharm.com]

- 4. 3-Fluoro-2-methoxy-6-methylpyridine: Properties, Applications, Safety Data & Supplier Information China [pipzine-chem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. acgpubs.org [acgpubs.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. researchgate.net [researchgate.net]

- 11. arkat-usa.org [arkat-usa.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 17. 2-Fluoro-3-methylpyridine(2369-18-8) 13C NMR [m.chemicalbook.com]

- 18. spectrabase.com [spectrabase.com]

- 19. 3-Picoline(108-99-6) 13C NMR [m.chemicalbook.com]

- 20. 2-Methoxy-5-fluorouracil(1480-96-2) 13C NMR spectrum [chemicalbook.com]

- 21. 3-Fluoro-4-methylbenzoic acid(350-28-7) 13C NMR spectrum [chemicalbook.com]

- 22. alfa-chemistry.com [alfa-chemistry.com]

- 23. spectrabase.com [spectrabase.com]

- 24. spectrabase.com [spectrabase.com]

- 25. spectrabase.com [spectrabase.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Fluoro-2-methoxy-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-Fluoro-2-methoxy-6-methylpyridine, a valuable substituted pyridine derivative for pharmaceutical and agrochemical research. The described synthetic route starts from the readily available 2-amino-6-methylpyridine and proceeds through a three-step sequence involving chlorination, fluorination via a Balz-Schiemann reaction, and subsequent nucleophilic aromatic substitution for methoxylation. This protocol offers a practical and adaptable methodology for the preparation of this and structurally related compounds.

Introduction

Substituted pyridines are a cornerstone in the development of new chemical entities within the life sciences. The introduction of fluorine and methoxy groups can significantly modulate the physicochemical and pharmacological properties of a molecule, including metabolic stability, binding affinity, and bioavailability. 3-Fluoro-2-methoxy-6-methylpyridine is an important building block for the synthesis of more complex molecules in drug discovery and materials science. The following protocols detail a reliable synthetic pathway to access this compound from a commercially available starting material.

Overall Synthetic Scheme

The synthesis of 3-Fluoro-2-methoxy-6-methylpyridine is accomplished via a three-step process starting from 2-amino-6-methylpyridine. The overall transformation is depicted below:

Caption: Overall synthetic workflow for 3-Fluoro-2-methoxy-6-methylpyridine.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-3-amino-6-methylpyridine (Intermediate 1)

This step involves the introduction of a chloro group at the 2-position and an amino group at the 3-position of the 6-methylpyridine scaffold. A common route involves the nitration of a suitable precursor followed by reduction and chlorination. For the purpose of this protocol, we will assume the availability of 3-amino-6-methylpyridine, which can be chlorinated. A more direct route starts from 2-amino-6-methylpyridine, which is first chlorinated and then the amino group is introduced at the 3-position via nitration and reduction. A representative procedure for the chlorination of a similar substrate is adapted here.

Protocol:

-

Preparation of the Diazonium Salt: To a stirred solution of 3-amino-6-methylpyridine (1.0 eq) in concentrated hydrochloric acid (5.0 eq) at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

-

Sandmeyer Reaction: The cold diazonium salt solution is then added portion-wise to a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid (3.0 eq) at 0-5 °C.

-

Reaction Monitoring and Work-up: The reaction mixture is stirred at room temperature for 2-4 hours and monitored by TLC. Upon completion, the mixture is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford 2-chloro-3-amino-6-methylpyridine.

Table 1: Summary of Reaction Parameters for Step 1

| Parameter | Value |

| Starting Material | 3-Amino-6-methylpyridine |

| Key Reagents | Sodium nitrite, Copper(I) chloride, HCl |

| Solvent | Water, Ethyl acetate |

| Reaction Temperature | 0-5 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 60-70% |

Step 2: Synthesis of 2-Chloro-3-fluoro-6-methylpyridine (Intermediate 2) via Balz-Schiemann Reaction

The Balz-Schiemann reaction is a reliable method for the introduction of a fluorine atom onto an aromatic ring from an amino group.

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 3-Fluoro-2-methoxy-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-methoxy-6-methylpyridine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyridine scaffold is a common motif in numerous biologically active compounds. The presence of a fluorine atom at the 3-position, ortho to the activating methoxy group and para to the ring nitrogen, renders this position susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of functionalities, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. These application notes provide an overview of the SNAr reactions of 3-fluoro-2-methoxy-6-methylpyridine and detailed protocols for its derivatization.

Nucleophilic aromatic substitution on pyridine rings is a well-established transformation. The electron-deficient nature of the pyridine ring, enhanced by the presence of the electronegative nitrogen atom, facilitates the attack of nucleophiles. For an SNAr reaction to proceed efficiently, a good leaving group and the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex are typically required. In the case of 3-fluoro-2-methoxy-6-methylpyridine, the fluorine atom serves as an excellent leaving group, and its position relative to the ring nitrogen makes the C-3 position electrophilic.

General Reaction Mechanism